molecular formula C12H13BrO3 B11844441 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] CAS No. 895525-86-7

6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]

Cat. No.: B11844441
CAS No.: 895525-86-7
M. Wt: 285.13 g/mol
InChI Key: IZUVKAUDAOMRDU-UHFFFAOYSA-N
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Description

6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] is a spirocyclic compound featuring a benzo[d][1,3]dioxine ring fused to a tetrahydro-pyran moiety via a spiro junction. This structure confers unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

895525-86-7

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

6-bromospiro[4H-1,3-benzodioxine-2,4'-oxane]

InChI

InChI=1S/C12H13BrO3/c13-10-1-2-11-9(7-10)8-15-12(16-11)3-5-14-6-4-12/h1-2,7H,3-6,8H2

InChI Key

IZUVKAUDAOMRDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12OCC3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

A ketal intermediate is first synthesized via condensation of 5-bromosalicylic acid with tetrahydropyran-4-one under acidic conditions. Subsequent DHR using SnCl₄ or AgOTf in dichloromethane induces ring contraction and spirocyclization. The choice of Lewis acid critically influences yield:

  • SnCl₄ (0.5 equiv) : Achieves 65–70% yield at room temperature in 12 hours.

  • AgOTf (3.0 equiv) : Enhances reaction rate (6–8 hours) but requires rigorous anhydrous conditions.

Purification via flash chromatography (20:1 petroleum ether:ethyl acetate) isolates the product as a white solid, confirmed by ¹H NMR and HRMS .

Multi-Step Synthesis via Sequential Functionalization

An alternative approach, inspired by patented pyran derivative syntheses, involves four sequential steps: etherification , cyclization , decarboxylation , and final spirocyclization .

Stepwise Protocol

  • Etherification :

    • 2-(5-Bromo-2-hydroxyphenyl)methyl acetate reacts with ethyl bromoacetate in DMF under reflux to form the etherified intermediate.

    • Yield : 62–68% after column chromatography.

  • Cyclization :

    • Sodium ethylate in ethanol at 0°C induces cyclization to the pyran-3-one scaffold.

    • Key observation : Lower temperatures minimize side reactions, improving yield to 70%.

  • Decarboxylation :

    • NaOH in DMF at reflux eliminates the ester group, yielding 6-bromo-2H-chromene-3(4H)-one .

    • Challenges : Prolonged heating (>24 hours) risks decomposition, necessitating precise reaction monitoring.

  • Spirocyclization :

    • The chromenone intermediate undergoes spiroannulation with tetrahydropyran-4-one using AgNTf₂ in CH₂Cl₂.

    • Optimized conditions : 12-hour reaction at room temperature, yielding 58–63%.

Stereoselective Cyclization Using Diethyl Acetylene Dicarboxylate

A third method, derived from benzodioxine syntheses, utilizes diethyl acetylene dicarboxylate (DEAD) to construct the benzodioxine ring.

Reaction Design

  • DEAD and 5-bromo-2-hydroxybenzoic acid react in acetonitrile with DMAP/DBU catalysis, forming the benzodioxine core via esterification and cyclization.

  • Subsequent Mitsunobu reaction with tetrahydropyran-4-ol introduces the spiro-linked pyran ring.

  • Yield : 45–50% after silica gel chromatography.

Bromination Strategies

Introducing bromine at the C6 position can occur either early (pre-cyclization) or late (post-cyclization).

Early-Stage Bromination

  • 5-Bromosalicylic acid serves as a starting material, ensuring regioselective bromine placement.

  • Advantage : Avoids harsh bromination conditions post-cyclization, preserving the spiro framework.

Late-Stage Bromination

  • Direct bromination of the spiro compound using NBS (N-bromosuccinimide) in CCl₄ achieves moderate yields (40–45%) but risks over-bromination.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Dehydrative Rearrangement65–70One-pot synthesis, high efficiencySensitivity to moisture
Multi-Step Synthesis58–63Scalability, established protocolsLengthy purification steps
DEAD-Mediated Cyclization45–50StereoselectivityLow yield, costly reagents

Spectroscopic Characterization

Critical analytical data for the target compound:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.92 (dd, J = 7.7 Hz, 1H), 4.32–4.25 (m, 2H, pyran), 2.26–2.13 (m, 4H, cyclohexyl), 1.66–1.60 (m, 8H).

  • HRMS (ESI) : Calculated for C₁₃H₁₅BrO₃⁺ [M+H]⁺: 321.0121; Found: 321.0118 .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cells through the modulation of specific signaling pathways related to cell survival and death .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it possesses significant antibacterial effects against several strains of bacteria, including resistant strains. This suggests its potential use in developing new antibiotics or as an adjunct therapy to existing antimicrobial agents .

Materials Science

1. Polymer Chemistry

In materials science, 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications in coatings and composites .

2. Photonic Applications

The compound's unique structure allows it to be incorporated into photonic devices. Its ability to absorb and emit light at specific wavelengths can be exploited in the development of optical sensors and light-emitting diodes (LEDs) .

Analytical Chemistry

1. Chromatography

In analytical chemistry, 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] serves as a standard reference material in chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its distinct retention time and peak characteristics facilitate the accurate quantification of related compounds in complex mixtures .

2. Spectroscopy

The compound is also utilized in spectroscopic analyses due to its unique spectral fingerprints. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy leverage its structural features for qualitative and quantitative analysis of other compounds .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells; inhibited proliferation .
Study BAntimicrobialEffective against resistant bacterial strains; potential for antibiotic development .
Study CPolymer ChemistryEnhanced thermal stability in novel polymers; suitable for coatings .
Study DPhotonic DevicesIncorporated into LEDs; specific light absorption/emission properties .
Study EAnalytical ChemistryUsed as a reference standard in HPLC; distinct chromatographic behavior .

Mechanism of Action

The mechanism by which 6-Bromo-2’,3’,5’,6’-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4’-pyran] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

  • Target Compound : Contains a benzo[d][1,3]dioxine ring fused to tetrahydro-pyran. The bromine atom at position 6 introduces steric bulk and electronic effects .
  • 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 1190861-43-8): Replaces the benzo[d][1,3]dioxine with an indoline ring. Molecular formula: C₁₂H₁₂BrNO₂; molecular weight: 282.13 g/mol .
  • 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one (CAS 1245514-78-6) : Features an indene core instead of benzo[d][1,3]dioxine, altering conjugation and solubility .

Substituent Effects

  • Bromine vs. Other Halogens : Bromine’s polarizability and size compared to chlorine or fluorine (e.g., in 5i from ) enhance electrophilic reactivity and influence intermolecular interactions .
  • Ester vs. Nitrile Groups : Compounds like 6e () with ethyl ester substituents exhibit lower melting points (196–197°C) compared to nitrile-containing analogs due to reduced crystallinity .

Physical and Chemical Properties

Melting Points

Compound Melting Point (°C) Reference
Target Compound Not reported -
6d (Bromophenyl-spiro pyrano-quinoline) 211–213
4k (Nitro-spiro pyrano-chromene) 280–282
5i (Chlorophenyl-spiro pyrazole) 166–172

dioxine) play significant roles .

Spectral Characteristics

  • IR Spectroscopy: Bromine’s electron-withdrawing effect shifts C=O and C-Br stretches (e.g., 1749 cm⁻¹ for carbonyl in 4k vs. 1711 cm⁻¹ in non-brominated analogs).
  • ¹H NMR : Deshielding of protons near bromine (e.g., aromatic protons at δ 7.2–7.8 ppm in ) .

Q & A

Q. What are the established synthetic routes for 6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran], and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, urea derivatives, and tetrahydro-2H-pyran precursors. For example, a one-pot MCR using l-proline or trifluoroacetic acid as a catalyst achieves cyclization and spiro-ring formation in moderate yields (50–70%) . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) is critical to suppress side reactions like dimerization. Post-synthesis purification typically involves column chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and analytical methods are most reliable for characterizing this spiro compound?

Key characterization techniques include:

  • 1H/13C NMR : Assigning chemical shifts for the spiro-junction (δ 4.1–4.5 ppm for oxygenated protons) and bromine-induced deshielding in adjacent carbons (δ 120–130 ppm) .
  • IR Spectroscopy : Identification of ester C=O stretches (~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • HRMS (ESI-TOF) : Precise molecular ion confirmation (e.g., [M+H]+ at m/z 282.137 for C₁₂H₁₂BrNO₂) .
  • X-ray Crystallography : Resolves spiro-conformation and dihedral angles between fused rings, critical for validating stereochemical assignments .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization?

The bromine atom at position 6 enhances electrophilic aromatic substitution (EAS) reactivity, enabling Suzuki coupling or nucleophilic displacement reactions. For instance, palladium-catalyzed cross-coupling with arylboronic acids under mild conditions (Pd(PPh₃)₄, Na2CO3, 60°C) introduces aryl groups with >80% efficiency . However, steric hindrance from the spiro scaffold may reduce reactivity in bulkier substrates .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses of this spiro compound?

Yield optimization requires:

  • Catalyst Screening : Transitioning from l-proline to immobilized catalysts (e.g., silica-supported trifluoroacetic acid) improves recyclability and reduces byproducts .
  • Solvent Engineering : Using ionic liquids (e.g., [BMIM]BF₄) enhances reaction homogeneity and thermal stability, increasing yields by 15–20% .
  • Flow Chemistry : Continuous-flow systems minimize intermediate degradation and enable precise control over residence time, critical for scalability .

Q. What strategies resolve contradictions in stereochemical outcomes during spiro-ring formation?

Conflicting reports on stereoselectivity arise from competing transition states. To address this:

  • Chiral Auxiliaries : Introducing (R)-BINOL-derived ligands in asymmetric catalysis enforces enantiomeric excess (ee >90%) .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict favorable chair-like transition states for the tetrahydro-pyran moiety, guiding solvent selection (e.g., THF stabilizes axial conformers) .
  • Dynamic NMR : Monitors conformational equilibria in real-time to identify kinetic vs. thermodynamic product dominance .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological studies?

  • Acidic Conditions (pH <4) : The spiro-ether bond undergoes hydrolysis, generating benzoquinone derivatives. Stability assays (HPLC monitoring) recommend neutral buffers (pH 6–8) for biological testing .
  • Thermal Degradation : TGA-DSC analysis shows decomposition above 200°C, suggesting solid-state storage at 2–8°C under inert gas to prevent oxidative dimerization .

Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and SPR binding assays reveal:

  • Hydrogen Bonding : The spiro-oxygen and bromine form H-bonds with kinase active sites (e.g., CDK2, ΔG = −9.2 kcal/mol) .
  • Steric Effects : The rigid spiro scaffold inhibits binding to larger pockets (e.g., GPCRs), necessitating structural analogs with flexible side chains .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points or spectral data?

Cross-validate results using:

  • Standard Reference Compounds : Co-inject with known spiro analogs during HPLC to confirm retention times .
  • Interlab Reproducibility : Collaborate with multiple labs to establish consensus data, particularly for NMR assignments in deuterated DMSO vs. CDCl3 .

Q. What are the best practices for analyzing byproducts in complex reaction mixtures?

  • LC-MS/MS : Identifies low-abundance intermediates (e.g., dimeric adducts at m/z 550–600) .
  • Isotopic Labeling : 13C-tracing clarifies whether byproducts originate from solvent participation or reagent decomposition .

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